crystal structure analysis of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
crystal structure analysis of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its Analogs
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of pyrazolone derivatives, with a specific focus on elucidating the structural characteristics of compounds akin to 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Pyrazolone-based compounds are a significant class of heterocyclic molecules that are foundational in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers not just a procedural outline but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to crystal structure analysis.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazolone derivatives often involves well-established condensation reactions.
General Synthesis of Pyrazolone Derivatives
A common and effective method for synthesizing the pyrazolone core is the reaction of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate.[2] For the synthesis of N-substituted pyrazolones, a multi-step approach may be employed. For instance, a three-component reaction involving an aldehyde, a pyrazolone, and a nitrile can be catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent such as ethanol.[3][4]
Experimental Protocol: Synthesis of a Pyrazolone Derivative
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Reaction Setup: In a round-bottom flask, combine the desired aldehyde (1 mmol), 1-(substituted-phenyl)-3-methyl-5-pyrazolone (1 mmol), and malononitrile (1.1 mmol).
-
Solvent and Catalyst: Add ethanol (5 mL) as the reaction medium, followed by the addition of DABCO (0.1 mmol) as a catalyst.[4]
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Reaction Conditions: The reaction mixture is then refluxed with stirring at approximately 78°C for a duration of 30 minutes.[4]
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified compound.[2]
Crystallization: The Art of Growing Order
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The method of slow evaporation is a widely used and effective technique for obtaining high-quality crystals.
Experimental Protocol: Crystallization by Slow Evaporation
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Solvent Selection: Dissolve the purified pyrazolone derivative in a suitable solvent or a mixture of solvents. Common choices include ethanol, methanol, or dioxane.[5][6] The goal is to create a saturated or near-saturated solution at room temperature or a slightly elevated temperature.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
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Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase beyond its solubility limit, leading to the formation of single crystals.[5]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations of the atoms and obtain a more precise structure, the crystal is typically cooled to a low temperature (around 100-120 K) in a stream of cold nitrogen gas.[1] The data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is subsequently refined using full-matrix least-squares procedures to obtain the final, high-resolution crystal structure.[7]
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for Crystal Structure Analysis.
Interpreting the Crystal Structure: From Data to Insights
The final output of a crystal structure analysis is a set of atomic coordinates that define the positions of all atoms in the unit cell. This information allows for a detailed examination of the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles provides a precise description of the molecule's conformation. For pyrazolone derivatives, the planarity of the central pyrazole ring is a key feature of interest.[1][8] The dihedral angles between the pyrazole ring and its various substituents reveal the overall three-dimensional shape of the molecule.[5][9]
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structures of many pyrazolone derivatives, N-H···O and C-H···O hydrogen bonds play a crucial role in stabilizing the crystal packing.[9] Additionally, C-H···π and π-π interactions between aromatic rings are often observed.[9]
Visualizing Intermolecular Interactions
Caption: Key Intermolecular Interactions.
Crystallographic Data
The quality and reliability of a crystal structure are assessed through various crystallographic parameters. The following table presents representative crystallographic data for a related pyrazolone derivative, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[5]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁ClN₂O |
| Formula Weight | 270.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2593 (4) |
| b (Å) | 12.1848 (4) |
| c (Å) | 9.5498 (3) |
| β (°) | 103.053 (1) |
| Volume (ų) | 1276.31 (7) |
| Z | 4 |
| R-factor | 0.039 |
| wR-factor | 0.111 |
Data obtained for 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[5]
Conclusion: The Structural Basis of Biological Activity
The and its analogs provides invaluable insights into their conformational preferences and intermolecular interactions. This detailed structural information is fundamental for understanding their biological activity and for the rational design of new, more effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers to successfully determine and interpret the crystal structures of novel pyrazolone derivatives, thereby advancing the field of medicinal chemistry.
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3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-. US EPA. Available at: [Link]
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Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2. ResearchGate. Available at: [Link]
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Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ORCA - Cardiff University. Available at: [Link]
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3h-pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-. PubChemLite. Available at: [Link]
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5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCr Journals. Available at: [Link]
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